molecular formula C12H17NO2 B000875 环吡酮 CAS No. 29342-05-0

环吡酮

货号: B000875
CAS 编号: 29342-05-0
分子量: 207.27 g/mol
InChI 键: SCKYRAXSEDYPSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes .

Cellular Effects

Ciclopirox has been shown to inhibit non-small cell lung cancer (NSCLC) cell migration and invasion abilities through inhibiting the epithelial-mesenchymal transition, impairing cellular bioenergetics, and promoting reactive oxygen species to activate endoplasmic reticulum (ER) stress-induced apoptotic cell death .

Molecular Mechanism

It is thought to function by chelating cations, resulting in the degradation of fungal cells . It also has proposed anti-inflammatory properties . In contrast to the azoles and other antimycotic drugs, the mechanism of action of Ciclopirox is thought to involve the loss of function of certain catalase and peroxidase enzymes, as well as various other components of cellular metabolism .

Temporal Effects in Laboratory Settings

Ciclopirox is highly active in various biochemical reactions. It has been shown to have a high affinity for trivalent cations, which inhibit essential co-factors in enzymes . Over time, this can lead to the degradation of fungal cells .

Metabolic Pathways

Ciclopirox undergoes extensive glucuronidation, which is the main metabolic pathway of the drug . This process involves the addition of a glucuronic acid group to Ciclopirox, making it more water-soluble and easier for the body to eliminate .

准备方法

合成路线和反应条件

环吡酮可以通过多种方法合成。 一种常见的方法涉及在受控条件下,将6-环己基-1-羟基-4-甲基吡啶-2(1H)-酮与适当的试剂反应 . 环吡酮醇胺的制备涉及环吡酮与乙醇胺的反应,导致醇胺盐的形成 .

工业生产方法

环吡酮醇胺的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括结晶、过滤和干燥等步骤,以获得最终产品 .

化学反应分析

反应类型

环吡酮会发生各种化学反应,包括:

常用试剂和条件

环吡酮反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件,如温度、压力和溶剂,被仔细控制以获得所需的产物 .

形成的主要产品

环吡酮反应形成的主要产物取决于所使用的具体反应条件和试剂。 这些产物可以包括环吡酮的各种氧化、还原和取代衍生物 .

相似化合物的比较

环吡酮通常与其他抗真菌剂进行比较,例如特比萘芬和阿莫罗芬。虽然所有这些化合物都用于治疗真菌感染,但环吡酮具有一些独特的特性:

属性

IUPAC Name

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKYRAXSEDYPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048564
Record name Ciclopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.41e+00 g/L
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport.
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

29342-05-0
Record name Ciclopirox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29342-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciclopirox [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciclopirox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 °C
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

20 g of 4-methyl-6-cyclohexyl-2-pyrone, 8 g of hydroxylamine sulfate and 50 g of imidazole were heated to 90° C. Further 10 g of hydroxylamine sulfate were added portionwise in the course of 3 hours. After a reaction time of 5 hours, the mixture was worked up. 11.8 g of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 g of 4-methyl-6-cyclohexyl-2-pyrone and 1 g of hydroxylamine were dissolved in a mixture of 1.5 g of 2-aminopyridine and 4.5 g of 2-amino-6-methylpyridine and stored for 9 days at room temperature. After the usual working up, there were obtained 0.79 g (37 %) of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone, 1-hydroxy-4-methyl-6-n-hexyl, -6-iso-hexyl-, 6-n-heptyl- or -6-isoheptyl-2-pyridone, 1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone, in particular 1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone, it being possible for the cyclohexyl radical in each case also to carry a methyl radical, 1-hydroxy-4-methyl-6-(2-bicyclo[2,2,1]heptyl)-2-pyridone, 1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone or 1-hydroxy-4-methyl-6-(β-phenylethyl-2-pyridone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-n-heptyl- or -6-isoheptyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclopirox
Reactant of Route 2
Ciclopirox
Reactant of Route 3
Ciclopirox
Reactant of Route 4
Ciclopirox
Reactant of Route 5
Ciclopirox
Reactant of Route 6
Ciclopirox
Customer
Q & A

Q1: What is the primary mechanism of action of Ciclopirox?

A1: Ciclopirox is a synthetic antifungal agent that primarily acts by chelating trivalent metal cations, particularly iron (Fe3+). [, , ] This chelation inhibits iron-dependent enzymes crucial for various fungal cellular processes. [, ]

Q2: What are the downstream effects of Ciclopirox's iron chelation in fungi?

A2: Ciclopirox's iron chelation disrupts essential fungal metabolic processes, including: * Inhibition of metal-dependent enzymes: These enzymes are involved in detoxifying reactive oxygen species, ultimately increasing oxidative stress within the fungal cell. [, , ] * Disruption of mitochondrial electron transport: This affects energy production within the fungal cell. [, ] * Inhibition of intracellular transport: Ciclopirox alters cell membrane properties, hindering the transport of essential precursors. [] * Disruption of DNA repair mechanisms: Ciclopirox interferes with the cell's ability to repair damaged DNA. []

Q3: How does Ciclopirox affect bacterial growth?

A3: Ciclopirox displays antibacterial activity by affecting: * Galactose metabolism: It interferes with enzymes like UDP-galactose 4-epimerase (GalE) and galactose-1-phosphate uridylyltransferase (GalT), crucial for galactose salvage. [] * Lipopolysaccharide (LPS) biosynthesis: Ciclopirox alters the composition of LPS, an essential component of the bacterial outer membrane. [, ]

Q4: Does Ciclopirox affect bacterial virulence?

A4: Studies show that Ciclopirox can impact several virulence factors in Pseudomonas aeruginosa, including:

* **Hemolytic activity:** Ciclopirox inhibited hemolytic activity in 70% of the MDR P. aeruginosa clinical isolates tested. []* **Pyocyanin production:** Ciclopirox treatment reduced pyocyanin production in MDR P. aeruginosa clinical isolates. []* **Protease secretion:**  Ciclopirox decreased protease secretion in 46% of the MDR P. aeruginosa clinical isolates tested. []* **Motility:** Both twitching and swarming motility were found to be lowered by ciclopirox in MDR P. aeruginosa clinical isolates. []* **Biofilm formation:**  Ciclopirox treatment decreased biofilm formation in MDR P. aeruginosa clinical isolates by 1.5 to 4.5-fold. []

Q5: Have computational methods been used in Ciclopirox research?

A6: Yes, a fragment-based drug discovery (FBDD) approach, using the Auto Core Fragment in silico Screening (ACFIS) server, was employed to design novel Ciclopirox derivatives targeting the Hepatitis B virus (HBV) core protein. []

Q6: What were the findings of the FBDD study on Ciclopirox and HBV?

A7:* Identification of potent derivatives: The study identified 24 Ciclopirox derivatives with a higher binding affinity to the HBV core protein compared to the parent compound. []* QSAR model development: A quantitative structure-activity relationship (QSAR) model, with a predictive power of 88.99%, was developed based on four descriptors (ATS1p, nCs, Hy, F08[C-C]). []

Q7: How do structural modifications of Ciclopirox influence its activity?

A8: The FBDD study on Ciclopirox derivatives for HBV inhibition revealed that modifications to the parent structure can significantly influence binding affinity to the target protein. The QSAR model suggests that specific structural features contribute to the enhanced activity of the derivatives. []

Q8: What is the main metabolic pathway of Ciclopirox, and why is it significant?

A9: Glucuronidation is the primary metabolic pathway of Ciclopirox, making it distinct from many other antifungal agents that are metabolized by the cytochrome P450 system. This difference minimizes the risk of drug interactions with medications metabolized via the cytochrome P450 pathway. []

Q9: What formulations of Ciclopirox are available, and how do they influence its delivery?

A10: Ciclopirox is available in various formulations, including:* Cream: Ciclopirox olamine 1% cream effectively penetrates the skin and mucosae, making it suitable for treating dermatophytosis, pityriasis versicolor, seborrheic dermatitis, and cutaneous candidiasis. []* Lotion: Ciclopirox olamine 1% lotion demonstrates bioequivalence to the cream formulation and provides an alternative for patients who prefer a lotion's cosmetic elegance. []* Shampoo: Ciclopirox 1% shampoo effectively treats seborrheic dermatitis of the scalp. [, ]* Nail lacquer: Ciclopirox 8% nail lacquer is specifically designed for treating onychomycosis. [, , , , , , , , ]* Nanoemulsions: Research indicates that formulating Ciclopirox as a nanoemulsion can enhance its antifungal activity and transdermal penetration compared to traditional solutions. [, ]

Q10: Have there been efforts to improve Ciclopirox nail lacquer formulation?

A11: Yes, researchers have explored incorporating lipid diffusion enhancers into ciclopirox nail lacquer. [] These enhancers were shown to significantly increase ciclopirox delivery to the deeper layers of the nail plate and nail bed in in vitro studies. []

Q11: What is P-3051, and how does it differ from the conventional Ciclopirox nail lacquer?

A12: P-3051 is an innovative 8% Ciclopirox nail lacquer formulation that utilizes hydroxypropyl chitosan (HPCH) as the film-forming agent instead of the standard lacquer base. [] In vitro and in vivo studies have shown that P-3051 achieves superior nail penetration and exhibits greater inhibitory effects on various fungal strains compared to the conventional Ciclopirox nail lacquer. []

Q12: What is the extent of Ciclopirox's percutaneous absorption after topical application?

A13: Studies on healthy human subjects revealed that percutaneous absorption of Ciclopirox, following topical application of a 1% cream formulation, is relatively low, accounting for approximately 1.3% of the applied dose. []

Q13: How is Ciclopirox distributed in the skin following topical application?

A14: Penetration studies on cadaverous skin indicate that the stratum corneum (the outermost layer of the skin) acts as a reservoir, retaining the highest concentration of Ciclopirox. Notably, Ciclopirox levels in the dermis (deeper skin layer) remained above the minimum inhibitory concentration (MIC) throughout the study period. []

Q14: How is Ciclopirox excreted from the body?

A15: Following topical application, Ciclopirox is mainly excreted unchanged in the urine with a biological half-life of 1.7 hours. [] This renal excretion route is consistent across different species, including dogs and humans. []

Q15: How does Ciclopirox interact with serum proteins?

A16: In humans, Ciclopirox demonstrates a high binding affinity to serum proteins, with approximately 96 ± 2% bound within a concentration range of 0.01–11.0 μg/mL. []

Q16: What is the extent of Ciclopirox's placental transfer?

A17: Studies in rats show that placental transfer of Ciclopirox is low. Despite significant absorption by the mother, radioactivity levels measured in fetal tissues remained consistently lower than those in maternal blood. []

Q17: What is the efficacy of Ciclopirox olamine 1% cream in treating superficial dermatophytosis?

A18: A study conducted at Dhaka Medical College Hospital demonstrated the efficacy and safety of Ciclopirox olamine 1% cream in treating dermatophytosis. [] The results showed significant improvements in clinical assessment scores and high mycological eradication rates in patients with tinea corporis and tinea cruris. []

Q18: How does Ciclopirox compare to other antifungal agents in treating tinea versicolor?

A19: Randomized, double-blind studies comparing Ciclopirox olamine 1% cream with a placebo and 1% clotrimazole cream in treating tinea versicolor demonstrated that Ciclopirox olamine cream exhibited significantly better clinical and mycological cure rates compared to both the placebo and clotrimazole cream. []

Q19: Is Ciclopirox olamine 1% lotion as effective as the cream formulation for treating fungal infections?

A20: Yes, in vivo studies conducted on guinea pigs and human volunteers demonstrated that Ciclopirox olamine 1% lotion exhibits comparable therapeutic efficacy to the cream formulation in treating experimental trichophytosis. [] A multicenter, double-blind clinical trial further confirmed the lotion's effectiveness and safety in treating various forms of tinea pedis. []

Q20: How effective is Ciclopirox shampoo in treating seborrheic dermatitis of the scalp?

A21: A multicenter, randomized, double-blind, vehicle-controlled study demonstrated that Ciclopirox 1% shampoo effectively treats seborrheic dermatitis of the scalp. [] The study showed that applying the shampoo once or twice weekly for four weeks resulted in significantly higher response rates compared to the vehicle. [] Furthermore, continuing treatment once weekly or every two weeks effectively prevented relapses. []

Q21: How effective is Ciclopirox nail lacquer in treating onychomycosis?

A22: While Ciclopirox 8% nail lacquer is approved for onychomycosis treatment, clinical trial results have shown relatively low complete cure rates. [, , ] Factors like nail penetration challenges and patient adherence to the prolonged treatment regimen contribute to these modest outcomes. [, ]

Q22: Has Ciclopirox resistance been reported clinically?

A23: A significant advantage of Ciclopirox is the absence of reported clinical resistance despite its long history of use (over two decades). [] This can be attributed to its unique multi-level mechanism of action, targeting various cellular processes that make it difficult for fungi to develop resistance. []

Q23: What is the safety profile of topically applied Ciclopirox?

A24: Ciclopirox is generally well-tolerated when applied topically. [, , , ] The most frequently reported side effects are mild and transient, typically localized to the application site. These may include:* Erythema (redness) [, ]* Application site reactions []* Burning sensation [, ]* Pruritus (itching) [, ]

Q24: Is Ciclopirox ototoxic?

A25: A study on guinea pigs investigated the potential ototoxic effects of Ciclopirox solution applied directly to the middle ear. [] The results showed no significant changes in auditory brainstem response (ABR) thresholds, indicating that Ciclopirox did not cause hearing loss in this animal model. []

Q25: What strategies are being explored to improve the delivery of Ciclopirox to target tissues?

A26: The development of Ciclopirox nanoemulsions shows promise in enhancing transdermal delivery. [] Additionally, researchers are investigating lipid diffusion enhancers in nail lacquer formulations to improve drug penetration into the nail plate and nail bed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。